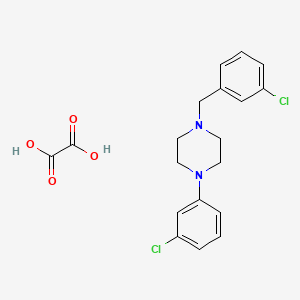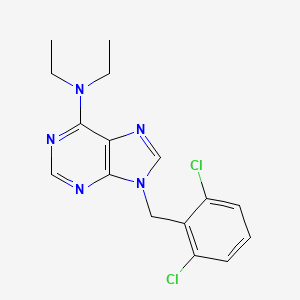![molecular formula C19H29NO6 B5394845 N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate, also known as PPG-102, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective β2-adrenergic receptor agonists and has been studied for its ability to treat various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Wirkmechanismus
The mechanism of action of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate involves the activation of β2-adrenergic receptors, which leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of the airway smooth muscle, resulting in bronchodilation. N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has been shown to be a selective β2-adrenergic receptor agonist, which means that it specifically targets these receptors and does not affect other adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate are related to its ability to activate β2-adrenergic receptors. Activation of these receptors leads to an increase in cAMP levels, which in turn leads to the relaxation of the airway smooth muscle. This results in bronchodilation, which can improve airflow in individuals with respiratory diseases such as asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate in lab experiments is its high selectivity for β2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in respiratory diseases. However, one limitation of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate. One area of interest is the development of new formulations of the compound that are more soluble in water. This could improve its effectiveness in treating respiratory diseases. Another area of research is the investigation of the long-term effects of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate on respiratory function and overall health. Additionally, N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate could be studied in combination with other drugs to determine whether it has synergistic effects that could improve its therapeutic potential.
Synthesemethoden
The synthesis of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate involves a series of chemical reactions, starting with the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylamine. The resulting product is then reacted with 2-butanamine to form N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate. The compound is typically obtained as an oxalate salt, which is more stable and soluble in water than the free base.
Wissenschaftliche Forschungsanwendungen
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has been extensively studied for its potential therapeutic applications in respiratory diseases. In vitro studies have shown that N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate has a high affinity for β2-adrenergic receptors, which are present in the smooth muscle of the airways. Activation of these receptors leads to relaxation of the airway smooth muscle, resulting in bronchodilation. This makes N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate a potential candidate for the treatment of asthma and COPD.
Eigenschaften
IUPAC Name |
N-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]butan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-5-8-15-9-10-16(17(13-15)19-4)20-12-7-11-18-14(3)6-2;3-1(4)2(5)6/h5,8-10,13-14,18H,6-7,11-12H2,1-4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSJVRCKPMKHH-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)C=CC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)/C=C/C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)
![methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)
![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)


